(S)-PI3Kalpha-IN-4 is a selective inhibitor of phosphoinositide 3-kinase alpha, a key enzyme in the signaling pathways that regulate various cellular functions, including growth, proliferation, and survival. This compound is part of a class of inhibitors that target the phosphoinositide 3-kinase pathway, which is frequently dysregulated in various cancers. The selective inhibition of PI3Kalpha aims to minimize side effects associated with broader inhibition of the entire PI3K family, making it a promising candidate for cancer therapy.
(S)-PI3Kalpha-IN-4 is classified as a small molecule inhibitor. It has been developed through structure-based drug design, which allows for the optimization of its binding affinity and selectivity towards the PI3Kalpha isoform. The compound has undergone extensive biological evaluation to determine its efficacy and safety profiles in preclinical studies.
The synthesis of (S)-PI3Kalpha-IN-4 involves several key steps, typically starting from readily available precursors. The synthetic route often includes:
The molecular structure of (S)-PI3Kalpha-IN-4 features a complex arrangement that facilitates its interaction with the active site of PI3Kalpha. Key structural components include:
The compound's molecular formula and weight have been determined through elemental analysis and mass spectrometry, providing essential data for its characterization .
(S)-PI3Kalpha-IN-4 undergoes specific chemical reactions that are critical for its function as an inhibitor:
The efficacy of (S)-PI3Kalpha-IN-4 as an inhibitor can be quantified using in vitro assays that measure its inhibitory concentration (IC50) against PI3Kalpha compared to other isoforms .
The mechanism of action for (S)-PI3Kalpha-IN-4 involves:
Experimental data demonstrate that treatment with (S)-PI3Kalpha-IN-4 results in reduced levels of phosphorylated Akt, indicating effective inhibition of the signaling pathway .
(S)-PI3Kalpha-IN-4 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability, while solubility tests provide insights into formulation strategies .
(S)-PI3Kalpha-IN-4 has significant potential applications in scientific research and clinical settings:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1